

Advanced Synthesis Guide: 5-Bromo-2-methoxy-4-methylbenzoic Acid

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Compound of Interest

Compound Name: 5-Bromo-2-methoxy-4-methylbenzoic acid

CAS No.: 90326-61-7

Cat. No.: B1289782

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Executive Summary

5-Bromo-2-methoxy-4-methylbenzoic acid (CAS: 156354-63-9) is a critical pharmacophore and intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, specifically the gliflozin class (e.g., Ipragliflozin). Its structural uniqueness lies in the tetrasubstituted benzene ring, where the precise positioning of the bromine atom at C5 is essential for subsequent lithiation or cross-coupling reactions (Suzuki-Miyaura) used to attach the sugar moiety or heterocycles.

This guide details a high-fidelity, scalable synthesis pathway prioritizing regioselectivity and purification efficiency. Unlike generic protocols, this workflow utilizes an ester-intermediate strategy to mitigate solubility issues and enhance the purity profile of the final acid.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure exclusive bromination at the C5 position. Direct bromination of the benzoic acid substrate is possible but often leads to difficult-to-separate

mixtures or solubility challenges. The industrial standard involves protecting the carboxyl group as a methyl ester, directing the halogenation, and subsequently hydrolyzing the ester.

Electronic Considerations:

- Methoxy Group (C2): Strong ortho/para director. Activates C3 and C5.
- Methyl Group (C4): Weak ortho/para director. Activates C3 and C5.
- Ester/Acid Group (C1): Meta director. Deactivates C2, C4, and C6, but directs incoming electrophiles to C3 and C5.

Regioselectivity: C3 is sterically hindered, sandwiched between the methoxy and methyl groups. C5 is sterically accessible and electronically activated by the para-methoxy and ortho-methyl effects. Therefore, electrophilic aromatic substitution (EAS) is highly selective for C5.

Pathway Visualization



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Figure 1: Critical synthesis pathway from 4-methylsalicylic acid to target.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-methoxy-4-methylbenzoate

Note: This step converts commercially available 4-methylsalicylic acid into the methylated ester. If the starting material 2-methoxy-4-methylbenzoic acid is purchased, proceed to Step 1B (Esterification) or Step 2.

Rationale: Simultaneous methylation of the hydroxyl and carboxyl groups using dimethyl sulfate is efficient and atom-economical.

- Reagents: 4-Methylsalicylic acid (1.0 eq), Dimethyl sulfate (2.5 eq), Potassium Carbonate (3.0 eq), Acetone (Solvent).
- Protocol:
 - Charge a reactor with 4-methylsalicylic acid and acetone (10 vol).
 - Add K_2CO_3 (anhydrous) and heat the suspension to reflux.
 - Add Dimethyl sulfate dropwise over 1 hour. Caution: Highly toxic.
 - Reflux for 4–6 hours until TLC confirms consumption of starting material.
 - Workup: Cool to RT, filter off inorganic salts. Concentrate the filtrate. Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over $MgSO_4$ and concentrate to yield the crude ester (typically an oil).

Step 2: Regioselective Bromination (The Critical Step)

Objective: Introduce bromine at C5 with >95% regioselectivity.

Mechanism: Electrophilic Aromatic Substitution (EAS). The solvent choice (Acetic Acid) moderates the reactivity of bromine, preventing over-bromination.

Parameter	Specification	Reason
Substrate	Methyl 2-methoxy-4-methylbenzoate	Ester protects COOH; improves solubility.
Reagent	Bromine (Br_2)	Elemental bromine provides clean EAS.
Solvent	Glacial Acetic Acid (AcOH)	Polar protic solvent stabilizes the transition state.
Temperature	< 25°C	Prevents dibromination or side reactions.[1]

Protocol:

- Dissolve Methyl 2-methoxy-4-methylbenzoate (10 g, 56 mmol) in Glacial Acetic Acid (70 mL).
- Cool the solution to 10–15°C.
- Add Bromine (3.0 mL, 60 mmol, 1.07 eq) dropwise via an addition funnel over 30 minutes.
 - Critical Control: Maintain internal temperature below 25°C. Exotherms can lead to impurities.
- Stir at room temperature (20–25°C) for 2–4 hours.
- Monitoring: Check by HPLC/TLC. The starting material spot should disappear.
- Quench: Pour the reaction mixture into ice-water (300 mL) containing Sodium Bisulfite (to neutralize excess Br₂).
- Isolation: The product, Methyl 5-bromo-2-methoxy-4-methylbenzoate, typically precipitates as a solid.^[2] Filter, wash with water, and dry.^{[2][3][4][5]}
 - Yield: ~85–90%.^{[1][2][3]}
 - Purification: If necessary, recrystallize from Ethanol.

Step 3: Hydrolysis to Final Acid

Objective: Cleave the methyl ester to release the free benzoic acid without debrominating.

Protocol:

- Suspend Methyl 5-bromo-2-methoxy-4-methylbenzoate (11.6 g, 45 mmol) in a mixture of Ethanol (75 mL) and Water (75 mL).
- Add Sodium Hydroxide (5.8 g, 145 mmol, ~3.2 eq).
- Heat to reflux (approx. 80°C) for 30–60 minutes. The solid should dissolve as the sodium salt forms.^[2]
- Workup:

- Distill off the Ethanol (rotary evaporator or distillation).
- Dilute the aqueous residue with Water (75 mL).[2]
- Cool to 0–5°C in an ice bath.
- Acidify to pH ~2 using concentrated Hydrochloric Acid (HCl).[2]
- Isolation: The target compound, **5-Bromo-2-methoxy-4-methylbenzoic acid**, will precipitate as a beige/white solid.
- Filter the precipitate and wash with cold water (3 x 50 mL).
- Dry in a vacuum oven at 50°C.

Data Summary:

- Final Yield: ~82% (from ester).[2]
- Appearance: Beige to white solid.
- Purity: >98% (HPLC).

Critical Process Parameters (CPP) & Troubleshooting

Issue	Root Cause	Corrective Action
Low Regioselectivity (Presence of 3-bromo isomer)	Temperature too high during Br ₂ addition.	strictly control T < 20°C during addition.
Over-bromination	Excess Bromine used (>1.1 eq).	Titrate Br ₂ charge; use stoichiometry of 1.05 eq.
Incomplete Hydrolysis	Insufficient base or reaction time.	Ensure reflux is maintained; check pH > 12 before workup.
Colored Product	Residual Bromine or oxidation byproducts.	Wash with NaHSO ₃ solution during quench; recrystallize from EtOH.

Safety & Handling

- Bromine (Br₂): Extremely corrosive and toxic. Causes severe burns. Use only in a fume hood with proper PPE (face shield, chemical resistant gloves). Have sodium thiosulfate/bisulfite ready for spills.
- Dimethyl Sulfate: (If used in Step 1) Potent alkylating agent and carcinogen. Handle in a closed system; quench all glassware with ammonium hydroxide.
- Hydrolysis: The acidification step is exothermic. Add acid slowly to the sodium salt solution.

References

- ChemicalBook.Synthesis of **5-Bromo-2-methoxy-4-methylbenzoic acid**. Retrieved from .
- Royal Society of Chemistry.Regioselective bromination of activated benzoic acids. Organic & Biomolecular Chemistry. Retrieved from .
- PubChem.2-Methoxy-4-methylbenzoic acid Compound Summary. Retrieved from .
- Google Patents.Synthesis process of 2-bromo-5-methoxybenzoic acid (Analogous chemistry). Patent CN115974678A. Retrieved from .

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Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. [5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook](#) [[chemicalbook.com](https://www.chemicalbook.com)]
- 3. [Organic Syntheses Procedure](#) [[orgsyn.org](https://www.orgsyn.org)]
- 4. [CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents](#) [patents.google.com]

- 5. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - [Google Patents \[patents.google.com\]](#)
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